molecular formula C26H28BrNO4S B454780 methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B454780
M. Wt: 530.5g/mol
InChI Key: PLBOYXRLZAWAQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bromophenoxy intermediate: This involves the reaction of 2-bromophenol with an appropriate alkylating agent to form the 2-bromophenoxy moiety.

    Thienyl group introduction: The thienyl group is introduced through a coupling reaction with a suitable thiophene derivative.

    Quinoline ring formation: The quinoline ring is synthesized through a cyclization reaction involving the thienyl intermediate and other necessary reagents.

    Final esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromine atom in the bromophenoxy moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-bromophenoxy)benzoate: This compound shares the bromophenoxy moiety but lacks the thienyl and quinoline groups.

    Methyl 4-(4-(4-bromophenoxy)phenyl)-2,4-dioxobutanoate: Similar in structure but with different functional groups and a different core structure.

    Methyl 2-(4-bromophenoxy)propanoate: Another related compound with a simpler structure.

Uniqueness

Methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of functional groups and complex structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C26H28BrNO4S

Molecular Weight

530.5g/mol

IUPAC Name

methyl 4-[4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H28BrNO4S/c1-14-22(25(30)31-5)24(23-18(28-14)11-26(3,4)12-19(23)29)21-10-16(15(2)33-21)13-32-20-9-7-6-8-17(20)27/h6-10,24,28H,11-13H2,1-5H3

InChI Key

PLBOYXRLZAWAQJ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(S3)C)COC4=CC=CC=C4Br)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(S3)C)COC4=CC=CC=C4Br)C(=O)OC

Origin of Product

United States

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